molecular formula C5H5BrO2 B3009903 4-bromo-3-methylfuran-2(5H)-one CAS No. 121900-52-5

4-bromo-3-methylfuran-2(5H)-one

Cat. No.: B3009903
CAS No.: 121900-52-5
M. Wt: 176.997
InChI Key: OASBMEPRZZCXNW-UHFFFAOYSA-N
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Description

4-bromo-3-methylfuran-2(5H)-one is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a bromine atom at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methylfuran-2(5H)-one typically involves the bromination of 3-methylfuran-2(5H)-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methylfuran-2(5H)-one.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: 3-methylfuran-2(5H)-one.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

4-bromo-3-methylfuran-2(5H)-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structural features.

    Material Science: It is used in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-methylfuran-2(5H)-one: Lacks the bromine atom, resulting in different reactivity and applications.

    4-chloro-3-methylfuran-2(5H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    4-bromo-2-methylfuran-2(5H)-one: The position of the methyl group is different, affecting its reactivity.

Uniqueness

4-bromo-3-methylfuran-2(5H)-one is unique due to the presence of both a bromine atom and a methyl group on the furan ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-bromo-4-methyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c1-3-4(6)2-8-5(3)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASBMEPRZZCXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(COC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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